molecular formula C11H6N4O2S2 B5794319 4-nitro-5-(2-pyridinylthio)-2,1,3-benzothiadiazole

4-nitro-5-(2-pyridinylthio)-2,1,3-benzothiadiazole

Cat. No.: B5794319
M. Wt: 290.3 g/mol
InChI Key: REUVASQWPBDEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-5-(2-pyridinylthio)-2,1,3-benzothiadiazole, commonly known as NPTB, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. NPTB belongs to the family of benzothiadiazole derivatives, which have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.

Scientific Research Applications

NPTB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPTB has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. NPTB works by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition to its anticancer activity, NPTB has also been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi.

Mechanism of Action

The mechanism of action of NPTB is based on its ability to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. NPTB binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately cell death. In addition to its activity against topoisomerase II, NPTB has also been shown to inhibit the activity of other enzymes involved in DNA replication and repair, such as DNA polymerase and DNA ligase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPTB are related to its ability to inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. In addition to its effects on DNA replication and repair, NPTB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to its ability to activate the intrinsic apoptotic pathway, which is a natural mechanism for eliminating damaged or abnormal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPTB for lab experiments is its ability to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. This makes it a useful tool for studying the mechanisms of DNA replication and repair. However, one of the limitations of NPTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on NPTB. One area of interest is the development of more efficient synthesis methods for NPTB, which could improve its yield and purity. Another area of interest is the development of more potent derivatives of NPTB, which could have even greater anticancer and antimicrobial activity. Additionally, there is interest in exploring the potential applications of NPTB in other fields, such as materials science and analytical chemistry. Overall, NPTB is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of NPTB involves the reaction between 2-mercaptopyridine and 4-nitro-2-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as copper (II) acetate, under reflux conditions. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol. The yield of NPTB obtained from this method is typically in the range of 50-60%.

Properties

IUPAC Name

4-nitro-5-pyridin-2-ylsulfanyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N4O2S2/c16-15(17)11-8(18-9-3-1-2-6-12-9)5-4-7-10(11)14-19-13-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUVASQWPBDEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=C(C3=NSN=C3C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.